molecular formula C14H10F3NO2 B1444707 Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate CAS No. 884601-08-5

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate

Cat. No. B1444707
Key on ui cas rn: 884601-08-5
M. Wt: 281.23 g/mol
InChI Key: BQAZEMVQZPVSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638629B2

Procedure details

Methyl 2-chloroisonicotinate (427 mg), 4-(trifluoromethyl)phenylboronic acid (474 mg), potassium phosphate (800 mg), 1,1-[bis(diphenylphosphino)ferrocene]dichloropalladium(II) (102 mg), in PhMe (5 ml) were placed in a microwave tube and the contents were heated in the microwave oven for 20 min at 150° C. The cooled mixture was filtered through Hyflo® to remove inorganic material, the Hyflo® was washed with EtOAc and the combined organic extracts were dispersed between H2O and EtOAc. The organic extracts were washed with brine, dried (MgSO4) and evaporated. The crude oil was purified by chromatography on silica using 10-25% EtOAc in hexane to yield the product as a crystalline solid (560 mg, 85%). 1H NMR (400 MHz, CDCl3) δ: 4.01 (3H, s), 7.76 (2H, d, J 8.3), 7.84 (1H, dd, J 1.4, 4.9), 8.18 (2H, d, J 8.2), 8.33 (1H, t, J 1.1), 8.87 (1H, dd, J 0.6, 4.8).
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,1-[bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])=[CH:16][CH:15]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
427 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CN1
Name
Quantity
474 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
potassium phosphate
Quantity
800 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
1,1-[bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Quantity
102 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through Hyflo®
CUSTOM
Type
CUSTOM
Details
to remove inorganic material
WASH
Type
WASH
Details
the Hyflo® was washed with EtOAc
ADDITION
Type
ADDITION
Details
the combined organic extracts were dispersed between H2O and EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by chromatography on silica using 10-25% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C=C(C(=O)OC)C=CN1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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